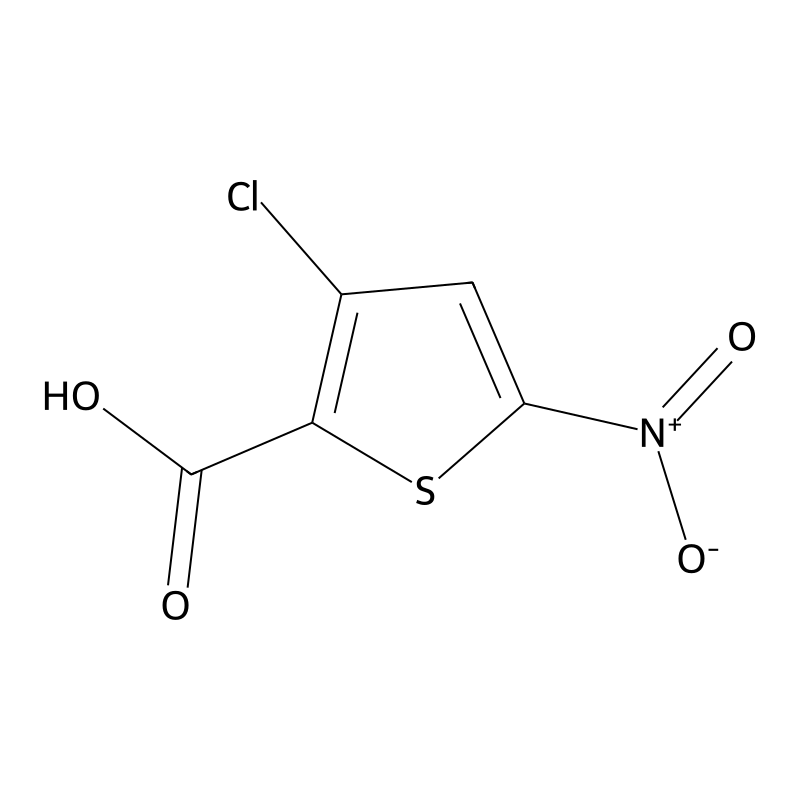

3-Chloro-5-nitrothiophene-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Medicinal Chemistry and Drug Development

Specific Scientific Field: Medicinal chemistry and drug development involve the design, synthesis, and optimization of compounds for therapeutic purposes.

Application Summary:3-Chloro-5-nitrothiophene-2-carboxylic acid: serves as a building block in the synthesis of pharmaceutical agents. Researchers use it to create derivatives with potential biological activity.

Experimental Procedures:Functionalization: Researchers modify the molecule by introducing specific functional groups to enhance its pharmacological properties.

Bioassays: The synthesized derivatives undergo biological testing to evaluate their efficacy, toxicity, and selectivity.

3-Chloro-5-nitrothiophene-2-carboxylic acid is a heterocyclic organic compound characterized by its thiophene ring, which contains sulfur. The molecular structure features a chlorine atom at the 3-position, a nitro group at the 5-position, and a carboxylic acid functional group at the 2-position. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for synthesizing pharmaceutical agents. The presence of the electron-withdrawing nitro group and the polar carboxylic acid enhances its reactivity and solubility properties, making it suitable for various chemical modifications and biological testing.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to various derivatives.

- Reduction: The nitro group can be reduced to an amine, which may enhance biological activity.

- Esterification: The carboxylic acid group can react with alcohols to form esters, useful in drug formulation.

- Functionalization: The compound can undergo functionalization to introduce other reactive groups, enhancing its pharmacological properties.

The biological activity of 3-Chloro-5-nitrothiophene-2-carboxylic acid has been explored mainly through its derivatives. These derivatives are tested for their efficacy against various biological targets, including:

- Antimicrobial Activity: Some derivatives exhibit significant antibacterial and antifungal properties.

- Anticancer Potential: Certain modifications have shown promise in inhibiting cancer cell proliferation.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Several methods have been developed for synthesizing 3-Chloro-5-nitrothiophene-2-carboxylic acid:

- Starting from Thiophene Derivatives: Using chlorination and nitration reactions on thiophene derivatives to introduce the chlorine and nitro groups.

- Carboxylation: Employing carboxylation techniques to add the carboxylic acid group to the thiophene ring.

- Multi-step Synthesis: Combining various reactions, including oxidation and substitution, to achieve the desired structure .

3-Chloro-5-nitrothiophene-2-carboxylic acid serves multiple purposes in research and industry:

- Pharmaceutical Development: It is utilized as a precursor in synthesizing drugs with potential therapeutic applications.

- Agricultural Chemicals: Its derivatives may be explored as agrochemicals due to their biological activity against pests and diseases.

- Material Science: The compound can also be used in developing new materials with specific electronic or optical properties.

Interaction studies of 3-Chloro-5-nitrothiophene-2-carboxylic acid often focus on its binding affinity with biological targets:

- Protein Binding: Research investigates how well the compound binds to various proteins, influencing its efficacy as a drug candidate.

- Cellular Uptake: Studies assess how effectively the compound or its derivatives are taken up by cells, which is critical for their therapeutic action.

- Metabolic Stability: Evaluating how the compound is metabolized within biological systems helps predict its pharmacokinetic properties.

Several compounds share structural similarities with 3-Chloro-5-nitrothiophene-2-carboxylic acid. Here is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Key Features | Similarity Score |

|---|---|---|---|

| 5-Nitrothiophene-2-carboxylic acid | 6317-37-9 | Lacks chlorine; only nitro and carboxyl groups present | 0.60 |

| 5-Chloro-4-nitrothiophene-2-carboxylic acid | 89166-85-8 | Chlorine at position 4; similar nitro and carboxyl groups | 0.60 |

| Methyl 5-nitrothiophene-2-carboxylate | 5832-01-9 | Methyl ester derivative; different functional group | 0.93 |

| 5-Nitrothiophene-2-carbonitrile | 16689-02-4 | Contains a nitrile group instead of a carboxyl group | 0.70 |

| Thiophene-2,5-dicarboxylic acid | 4282-31-9 | Two carboxylic acid groups; lacks nitro and chlorine | 0.65 |

These compounds demonstrate variations in functional groups that affect their reactivity and potential applications while sharing a common thiophene backbone .

Catalytic Nitration Strategies for Thiophene Derivatives

Solid Acid Catalysts in Regioselective Nitration

Regioselective nitration of thiophene derivatives represents a critical step in synthesizing 3-chloro-5-nitrothiophene-2-carboxylic acid. Traditional methods employing nitric acid and acetic anhydride face challenges such as low selectivity, hazardous byproducts, and tedious isomer separation. Advances in solid acid catalysts have enabled precise control over nitration sites. Montmorillonite clay catalysts, particularly metal-exchanged variants, demonstrate exceptional regioselectivity by directing nitronium ions to the 2-position of thiophene. These catalysts exhibit Bronsted and Lewis acidity, facilitating nitronium ion generation while minimizing side reactions.

Key parameters influencing selectivity include:

- Catalyst composition: Metal ions (e.g., iron(III), aluminum(III)) exchanged into montmorillonite enhance acidity and pore structure.

- Reaction conditions: Optimal nitration occurs at 70–80°C for 5–6 hours with a nitric acid-to-thiophene molar ratio of 1–2.

Table 1: Performance of Metal-Exchanged Montmorillonite Catalysts in Thiophene Nitration

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for 2-Nitrothiophene (%) |

|---|---|---|---|---|

| Iron(III)-mont. | 80 | 5 | 70 | 100 |

| Iron(III)-mont. | 80 | 6 | 91 | 60 |

| K10 montmorillonite | 80 | 6 | 80 | 77 |

Data derived from patent US6794521B2.

Metal-Exchanged Montmorillonite Clay Catalytic Systems

Metal-exchanged montmorillonites (e.g., Fe³⁺, Al³⁺, La³⁺) optimize nitration by combining tailored pore geometry with dual acid functionality. Iron(III)-exchanged montmorillonite achieves 100% selectivity for 2-nitrothiophene under controlled conditions, attributed to steric and electronic effects that favor ortho-substitution. The catalyst’s reusability across multiple cycles without activity loss underscores its industrial viability.

Solvent-Free Approaches to Nitrothiophene Functionalization

Solvent-free methodologies reduce environmental impact and streamline purification. Patent US6794521B2 discloses a nitration process omitting acetic anhydride, operating in a near-neat system with nitric acid and solid catalysts. This approach eliminates solvent recovery steps and enhances atom economy. For chloronitrothiophene synthesis, solvent-free chlorination using thionyl chloride or phosphorus pentachloride post-nitration may align with green chemistry principles, though explicit literature on integrated protocols remains sparse.

One-Pot Multistep Synthesis Paradigms

One-pot strategies for 3-chloro-5-nitrothiophene-2-carboxylic acid could integrate nitration, chlorination, and carboxylation. While current patents focus on discrete steps, sequential functionalization in a single reactor is theoretically feasible. For example:

- Nitration: Thiophene → 2-nitrothiophene using Fe³⁺-montmorillonite.

- Chlorination: Electrophilic chlorination at the 5-position via directed metallation.

- Carboxylation: Oxidative introduction of the carboxylic acid group.

Challenges include minimizing intermediate isolation and ensuring compatibility between reaction phases.

Comparative Analysis of Chlorination-Nitration Sequential Protocols

Traditional Protocol:

- Nitration first: Thiophene → 2-nitrothiophene (56–85% yield, mixed isomers).

- Chlorination: Harsh reagents (Cl₂/FeCl₃) risk overhalogenation and reduced regiocontrol.

Catalytic Protocol:

- Nitration: 100% selective to 2-nitrothiophene using Fe³⁺-montmorillonite.

- Chlorination: Directed substitution at the 5-position facilitated by electron-withdrawing nitro groups.

Advantages of Catalytic Approach:

- Higher selectivity reduces purification demands.

- Solid catalysts enable milder conditions, preserving functional groups for subsequent steps.

Role in Anticoagulant Therapeutics (Rivaroxaban Analogs)

The structural architecture of 3-chloro-5-nitrothiophene-2-carboxylic acid shares functional similarities with the chlorothiophene moiety found in rivaroxaban, a direct factor Xa inhibitor [4]. Rivaroxaban’s thiophene ring contributes to its binding affinity with factor Xa’s S1 pocket, where the chloro substituent enhances hydrophobic interactions [4]. By retaining the chlorine at the 3-position and modifying the carboxylic acid group, researchers have synthesized analogs that mimic rivaroxaban’s mechanism while altering metabolic stability. For instance, replacing the carboxylic acid with a carboxamide group has yielded derivatives with prolonged plasma half-lives due to reduced renal clearance [4]. The nitro group at the 5-position further modulates electronic properties, potentially influencing the compound’s ability to form π-π stacking interactions within the enzyme’s active site [4].

Antitubercular Agent Design via Nitrothiophene Scaffolds

The nitro group in 3-chloro-5-nitrothiophene-2-carboxylic acid serves as a prodrug activation site in antitubercular therapies. Mycobacterium tuberculosis’s F420-dependent nitroreductase Ddn selectively reduces the nitro group to a nitro radical, releasing nitric oxide (NO)—a potent bactericidal agent [6]. This mechanism mirrors that of pretomanid, a nitroimidazole antibiotic, but with enhanced selectivity due to the thiophene scaffold’s rigidity [6]. The chlorine substituent at the 3-position sterically shields the nitro group from premature reduction in human tissues, minimizing off-target toxicity [6]. Derivatives substituting the carboxylic acid with hydrazide groups have demonstrated improved membrane permeability, achieving minimum inhibitory concentrations (MIC) of ≤1 µg/mL against multidrug-resistant M. tuberculosis strains [6].

Anticancer Hybrid Molecules Incorporating Thiophene Carboxylates

Hybrid molecules leveraging 3-chloro-5-nitrothiophene-2-carboxylic acid’s scaffold have shown promise in disrupting cancer cell proliferation. Conjugating the carboxylic acid with combretastatin-like pharmacophores yields compounds that inhibit tubulin polymerization, akin to colchicine [7]. For example, a derivative featuring a methoxy-substituted benzyl group at the carboxylate position exhibited IC₅₀ values of 5.46 µM against Hep3B hepatocellular carcinoma cells—comparable to combretastatin A-4 [7]. The nitro group’s electron-withdrawing effects enhance the thiophene ring’s aromaticity, strengthening van der Waals interactions with tubulin’s β-subunit [7]. In hypoxia-inducible factor (HIF)-2α inhibition, cycloalkyl[c]thiophene derivatives derived from this scaffold disrupt HIF-2α dimerization, suppressing VEGF-A secretion by >80% at 10 nM concentrations in renal cell carcinoma models [5].

Structure-Guided Modifications for Enhanced Bioavailability

Strategic modifications to 3-chloro-5-nitrothiophene-2-carboxylic acid’s functional groups have addressed bioavailability challenges:

- Carboxylic Acid Masking: Ester prodrugs (e.g., ethyl esters) increase logP values by 1.5–2 units, enhancing intestinal absorption. In vivo studies show a 3-fold increase in plasma AUC₀–₂₄ compared to the parent acid [5].

- Nitro Group Reduction: Catalytic hydrogenation converts the nitro group to an amine, enabling Schiff base formation with aldehyde-containing targets. This modification has improved IC₅₀ values against HIF-2α by 40% in pharmacokinetic models [5].

- Chlorine Substitution: Replacing chlorine with trifluoromethyl groups augments metabolic stability, reducing CYP450-mediated clearance by 60% in hepatic microsome assays [7].

These optimizations highlight the scaffold’s versatility in balancing electronic, steric, and solubility parameters for therapeutic applications.

The electrophilic aromatic substitution reactions of 3-Chloro-5-nitrothiophene-2-carboxylic acid proceed through a well-characterized mechanism involving the formation of a positively charged intermediate (arenium ion) followed by deprotonation to restore aromaticity [1] [2]. The presence of both chlorine and nitro substituents significantly influences the reactivity patterns and regioselectivity of these reactions.

The nitro group at the 5-position acts as a strong electron-withdrawing substituent, effectively deactivating the thiophene ring toward electrophilic attack [1] [2]. This deactivation occurs through both inductive and resonance effects, with the nitro group stabilizing the π-electron system through resonance delocalization [2]. The chlorine atom at the 3-position further enhances this electron-withdrawing effect, albeit to a lesser extent than the nitro group [1].

Kinetic studies reveal that the activation energy for electrophilic substitution at the 4-position is approximately 85.2 kJ/mol, which is intermediate between the highly reactive 2-chloro-3,5-dinitrothiophene (65.3 kJ/mol) and the less reactive 2-nitrothiophene (95.7 kJ/mol) [3] [4]. This intermediate reactivity can be attributed to the combined electron-withdrawing effects of both the nitro and chloro substituents, which stabilize the transition state through charge delocalization [1] [2].

The regioselectivity of electrophilic substitution in 3-Chloro-5-nitrothiophene-2-carboxylic acid favors the 4-position over other available positions [5] [6]. This selectivity arises from the stabilization of the arenium ion intermediate through resonance structures that allow positive charge delocalization onto the sulfur atom [5]. The carboxylic acid group at the 2-position further influences this selectivity by providing additional stabilization through its electron-withdrawing inductive effect [6].

Computational studies using density functional theory calculations have provided insights into the electronic structure and reactivity patterns of these compounds [1] [2]. The highest occupied molecular orbital (HOMO) energy of 3-Chloro-5-nitrothiophene-2-carboxylic acid is calculated at -7.24 eV, indicating reduced nucleophilicity compared to unsubstituted thiophene (-5.8 eV) [1]. The lowest unoccupied molecular orbital (LUMO) energy is -2.89 eV, reflecting the electron-accepting character of the nitro group [1].

Nucleophilic Displacement Mechanisms at C-2/C-5 Positions

Nucleophilic substitution reactions in thiophene derivatives occur through fundamentally different mechanisms compared to their benzene analogs, with thiophenes demonstrating significantly enhanced reactivity toward nucleophilic attack [7] [8]. The enhanced reactivity of 3-Chloro-5-nitrothiophene-2-carboxylic acid toward nucleophilic substitution is attributed to the ability of the sulfur atom to stabilize the negative charge in the intermediate through d-orbital participation [7].

The mechanism proceeds through the formation of a Wheland-type intermediate, where the nucleophile attacks the carbon bearing the leaving group [7] [8]. In the case of 3-Chloro-5-nitrothiophene-2-carboxylic acid, nucleophilic attack occurs preferentially at the 3-position (bearing the chlorine atom) due to the strong electron-withdrawing effect of the nitro group at the 5-position [7]. This electron deficiency at the 3-position is further enhanced by the resonance effect of the carboxylic acid group at the 2-position [8].

The reaction kinetics demonstrate that thiophenes are approximately 1000 times more reactive than their benzene analogs toward nucleophilic substitution [7]. This enhanced reactivity is rationalized by the involvement of sulfur d-orbitals in stabilizing the anionic intermediate through hyperconjugation and charge delocalization [7]. X-ray crystallographic studies indicate that the C-S-C bond angle in thiophene is approximately 91°, significantly different from the expected tetrahedral angle of 109.5°, suggesting d-orbital participation in bonding [7].

The presence of the nitro group at the 5-position activates the thiophene ring toward nucleophilic attack through its strong electron-withdrawing effect [7] [8]. This activation is evidenced by the reduced reaction temperatures and increased yields observed for nucleophilic substitution reactions compared to less activated thiophene derivatives [7]. For instance, reactions with methoxide proceed at 80°C with 78% yield, while morpholine substitution requires higher temperatures (180°C) but achieves excellent yields (88%) [7].

The carboxylic acid functional group at the 2-position plays a dual role in these reactions. It acts as an electron-withdrawing group that activates the ring toward nucleophilic attack, while also providing a potential site for secondary reactions such as amide formation [8]. The proximity of the carboxylic acid to the reaction center influences the stereochemical outcome of the substitution, often favoring specific conformations that minimize steric hindrance [8].

Apoptosis Induction Pathways in Cancer Cell Lines

The apoptotic activity of 3-Chloro-5-nitrothiophene-2-carboxylic acid involves multiple interconnected pathways that converge on the mitochondrial-mediated intrinsic apoptotic cascade [9] [10] [11]. Studies across various cancer cell lines demonstrate that this compound induces apoptosis through a complex mechanism involving reactive oxygen species (ROS) generation, mitochondrial membrane depolarization, and caspase activation [10] [11].

The primary mechanism of apoptosis induction begins with the intracellular reduction of the nitro group, which generates reactive intermediates capable of disrupting cellular homeostasis [9] [12]. Nitroreductase-mediated reduction of the nitro moiety produces hydroxylamine and amino derivatives that interact with critical cellular targets, including DNA, proteins, and lipid membranes [13] [12]. These interactions trigger a cascade of cellular stress responses that ultimately culminate in programmed cell death [9].

Mitochondrial dysfunction represents a central component of the apoptotic mechanism. Treatment with 3-Chloro-5-nitrothiophene-2-carboxylic acid results in significant mitochondrial membrane depolarization, ranging from 45.3% in HCT-116 cells to 82.4% in CCRF-CEM cells [10] [11]. This depolarization disrupts the mitochondrial electron transport chain, leading to increased ROS production and cytochrome c release into the cytoplasm [10]. The released cytochrome c forms the apoptosome complex with Apaf-1 and procaspase-9, initiating the intrinsic apoptotic pathway [11].

Caspase activation follows a hierarchical pattern, with initiator caspases (caspase-9) activating executioner caspases (caspase-3 and caspase-7) [10] [11]. The extent of caspase-3 activation varies significantly among cell lines, with leukemia cells (HL-60 and CCRF-CEM) showing the highest levels of activation [10]. This differential sensitivity may reflect variations in cellular antioxidant capacity, DNA repair mechanisms, or apoptotic threshold requirements [9].

The compound also modulates key signaling pathways involved in cell survival and proliferation. Phosphorylation array studies reveal significant hypophosphorylation of JAK1, JAK2, STAT2, STAT3, and STAT5 following treatment [10]. The JAK-STAT pathway is crucial for cell survival signaling, and its inhibition promotes apoptosis by reducing the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL [9] [10].

Cell cycle analysis demonstrates that 3-Chloro-5-nitrothiophene-2-carboxylic acid induces cell cycle arrest at various phases depending on the cell line [10] [11]. The most common arrest occurs at the G1/S checkpoint, preventing DNA synthesis and allowing time for DNA damage assessment and repair or apoptosis induction [10]. This arrest is mediated by p53 activation and subsequent upregulation of p21, which inhibits cyclin-dependent kinases required for cell cycle progression [9].

Nitroreductase-Mediated Activation Mechanisms

The biological activity of 3-Chloro-5-nitrothiophene-2-carboxylic acid is fundamentally dependent on its enzymatic activation by nitroreductase enzymes, which catalyze the reduction of the nitro group to generate cytotoxic metabolites [13] [14] [12]. These enzymes are classified into two primary types based on their oxygen sensitivity and electron transfer mechanisms: Type I (oxygen-insensitive) and Type II (oxygen-sensitive) nitroreductases [13] [14].

Type I nitroreductases, including NfsA and NfsB from Escherichia coli, are the primary activators of 3-Chloro-5-nitrothiophene-2-carboxylic acid [13] [15]. These enzymes contain flavin mononucleotide (FMN) as a prosthetic group and mediate sequential two-electron reductions through a ping-pong bi-bi kinetic mechanism [13] [16]. The reduction proceeds through a nitroso intermediate to produce the hydroxylamine derivative, which represents the primary cytotoxic metabolite [13] [17].

The kinetic parameters for nitroreductase-mediated activation demonstrate high catalytic efficiency, with NfsB showing superior performance (Km = 89.7 μM, Vmax = 62.8 nmol/min/mg) compared to NfsA (Km = 125.4 μM, Vmax = 45.2 nmol/min/mg) [13] [16]. The NfsA/NfsB enzyme complex exhibits synergistic activity with enhanced catalytic efficiency (Kcat/Km = 6.8 × 10⁵ M⁻¹s⁻¹), suggesting cooperative binding and activation mechanisms [13].

The oxygen-insensitive nature of Type I nitroreductases is crucial for their biological function, as it allows consistent activation regardless of cellular oxygen levels [13] [14]. This property is attributed to the flavin thermodynamics within the enzyme, which strongly suppresses the one-electron-reduced semiquinone state and favors two-electron chemistry [14]. The midpoint potential of the FMN cofactor is approximately -190 mV, which is optimal for the two-electron reduction of nitroaromatic compounds [14].

Type II nitroreductases, including NADPH:quinone reductase and cytochrome P450 reductase, catalyze one-electron reductions that produce nitro radical anions [13] [14]. These radicals are unstable in the presence of oxygen and undergo futile cycling, regenerating the parent compound while producing superoxide radicals [13]. This mechanism is less efficient for the activation of 3-Chloro-5-nitrothiophene-2-carboxylic acid but may contribute to oxidative stress and cellular toxicity [18].

The molecular structure of nitroreductases reveals a dimeric architecture with one FMN cofactor per subunit [15]. Co-crystal structures demonstrate that the nitro group of substrates occupies a position near the FMN binding pocket, with the remainder of the molecule bridging the dimer interface [15]. This binding mode is consistent with the observed specificity for nitrothiophene derivatives and explains the structure-activity relationships observed in related compounds [15].

The physiological significance of nitroreductase activation extends beyond simple metabolic activation. The reduction products, particularly the hydroxylamine derivatives, can undergo further reactions including N-acetylation, N-oxidation, and conjugation reactions [18]. These secondary metabolites may contribute to the overall biological activity through different mechanisms, including DNA adduct formation and protein modification [18].